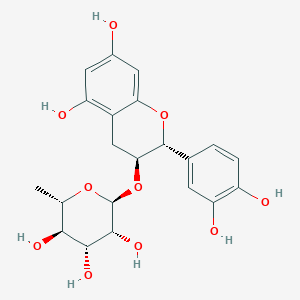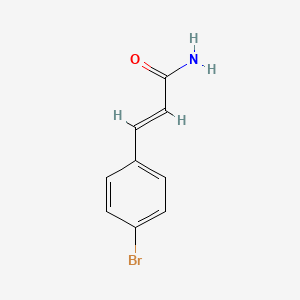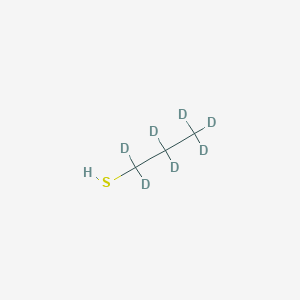
カテキン 3-ラムノシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catechin 3-rhamnoside is a type of flavonoid, a polyphenolic compound found in a variety of plants, including green tea, apples, and grapes. It is a major component of green tea, accounting for up to 40% of the dry weight of the leaves. Catechin 3-rhamnoside has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential therapeutic applications, including in the treatment of diseases such as diabetes and cardiovascular disease.
科学的研究の応用
薬理活性
カテキン 3-ラムノシドは、ヒトの健康に優れた薬理活性を有することが知られています {svg_1}. それは、淫羊藿植物中の重要な薬効成分です {svg_2}.
酵素活性
新規プレニル化フラボノールラムノシドキシロース転移酵素遺伝子(EpF3R2″XylT)は、E. pubescensからクローニングされ、そのコードタンパク質の酵素活性を、さまざまなプレニル化フラボノールラムノシド基質を用いてin vitroで調べました {svg_3}.
抗酸化特性
カテキンは、強力な抗酸化特性を持っています {svg_4}. それらは、活性酸素種(ROS)スカベンジャーおよび金属イオンキレート剤です {svg_5}.
酸化ストレスによる疾患の予防
抗酸化特性により、カテキンは、酸化ストレスによって引き起こされる疾患の予防と保護に役立つ可能性があります {svg_6}.
遺伝毒性の阻害
カテキン 3-ラムノシドは、大腸菌株PQ37の存在下で、ニトロフラントインとアフラトキシンB1によって誘発される遺伝毒性に対して阻害活性を示します {svg_7}.
免疫賦活作用と抗酸化作用
ナイジェリア東部のヤドリギ由来のカテキンO-ラムノシドは、強力な免疫賦活作用と抗酸化作用を持っています {svg_8}.
将来の方向性
Catechins, including Catechin 3-rhamnoside, have shown potential in improving general health and fighting against several medical conditions . Future research should focus on placebo-controlled trials involving pure catechin derivatives and a patient population with preexisting cardiovascular disease .
作用機序
Target of Action
Catechin 3-rhamnoside, a type of flavonoid, primarily targets enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can help manage conditions like diabetes mellitus . Additionally, catechins are known to be reactive oxygen species (ROS) scavengers and metal ion chelators .
Mode of Action
Catechin 3-rhamnoside interacts with its targets by inhibiting their activity. For instance, it exhibits inhibitory effects on α-glucosidase and α-amylase, key enzymes involved in starch digestion . This inhibition can help regulate blood glucose levels, making it potentially beneficial for managing diabetes. Moreover, as ROS scavengers and metal ion chelators, catechins can help mitigate oxidative stress .
Biochemical Pathways
Catechin 3-rhamnoside’s action affects several biochemical pathways. Its antioxidant properties allow it to scavenge ROS, thereby reducing oxidative stress . This can impact various pathways involved in aging and related dysfunctions, such as neurodegenerative disease, cancer, cardiovascular diseases, and diabetes . Furthermore, catechins can induce antioxidant enzymes, inhibit pro-oxidant enzymes, and promote the production of phase II detoxification enzymes and antioxidant enzymes .
Pharmacokinetics
It’s important to note that the bioavailability of catechins can be influenced by various factors, including their chemical structure and the presence of other compounds .
Result of Action
The primary result of Catechin 3-rhamnoside’s action is its potential antioxidant and anti-diabetic effects. By inhibiting α-glucosidase and α-amylase, it can help regulate blood glucose levels . Its antioxidant properties allow it to scavenge ROS, which can help protect cells from oxidative damage . This can potentially prevent or mitigate various diseases caused by oxidative stress, such as neurodegenerative disease, cancer, cardiovascular diseases, and diabetes .
Action Environment
The action, efficacy, and stability of Catechin 3-rhamnoside can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability . Additionally, factors such as pH and temperature can potentially impact its stability and activity.
生化学分析
Biochemical Properties
Catechin 3-rhamnoside, like other catechins, has potent antioxidant properties . It acts as a reactive oxygen species (ROS) scavenger and metal ion chelator . Its indirect antioxidant activities include the induction of antioxidant enzymes, inhibition of pro-oxidant enzymes, and production of phase II detoxification enzymes and antioxidant enzymes .
Cellular Effects
Catechin 3-rhamnoside has been shown to have a significant impact on cellular processes. It can alleviate conditions associated with vascular dysfunction, including vascular inflammation and smooth muscle cell proliferation . It also has the potential to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Catechin 3-rhamnoside involves its antioxidant properties. It can both eliminate ROS by scavenging and enhance ROS production . This dual action in relation to ROS makes it a potent antioxidant and a potential pro-oxidant .
Temporal Effects in Laboratory Settings
In laboratory settings, Catechin 3-rhamnoside has shown significant immunostimulatory activity and antioxidant potential . Over time, these effects may contribute to the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Catechin 3-rhamnoside is involved in the flavonoid biosynthesis pathway . It is derived from plant secondary metabolism through condensation of phenylalanine derived from the shikimate pathway with malonyl-CoA .
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLFHITXPCWYAL-HLBABLIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the potential of Catechin 3-rhamnoside as an antiviral agent?
A1: While not directly addressed in the provided research, one study [] investigated the potential of Catechin 3-rhamnoside, alongside other compounds from Neocarya macrophylla, as an inhibitor of SARS-CoV-2. Computational modeling suggested that Catechin 3-rhamnoside could bind to key viral proteins (3C-like protease, spike protein, and papain-like protease) with high affinity. This suggests potential antiviral activity, but further experimental validation is needed.
Q2: What are the sources of Catechin 3-rhamnoside?
A3: Catechin 3-rhamnoside has been isolated from multiple plant sources, including Calliandra haematocephala [], Erythroxylum novogranatense [], and Neocarya macrophylla []. This suggests that this compound might be present in various plant species and could have diverse biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)
![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
